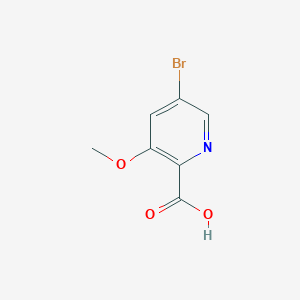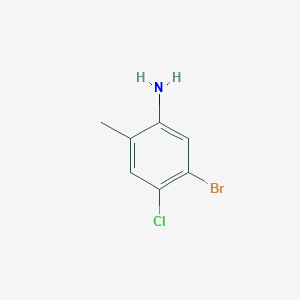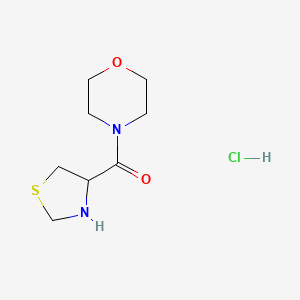
4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride
説明
“4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 238.74 and its IUPAC name is 4-(1,3-thiazolidin-4-ylcarbonyl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H . This code provides a detailed representation of the compound’s molecular structure.科学的研究の応用
Synthesis and Chemical Reactions
- The compound 4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride is involved in various synthesis processes. For instance, 4-Morpholinocoumarin, a derivative, was synthesized using 4-(2-hydroxythiobenzoyl)morpholine with ethyl bromoacetate, triphenylphosphine, and triethylamine. Similar reactions with 3-keto thioamides yielded cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones (Jagodziński, Wesołowska, & Sośnicki, 2000).
Biological Activities
- A study on thiazolidin-4-ones, which include the compound , highlighted their potential in anti-inflammatory activities. In an in vivo model, these compounds showed significant reduction in ear edema in mice, comparable to standard drugs like indomethacin (Gouvea, Vasconcellos, Berwaldt, Neto, Fischer, Sakata, Almeida, & Cunico, 2016).
- Another research explored the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, demonstrating their moderate antimicrobial activities against various microorganisms (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).
Antitumor Activity
- Studies also indicate potential antitumor applications. 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives were synthesized and tested for antitumor activity, showing moderate effectiveness against malignant tumor cells, particularly renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).
Additional Applications
- The compound also finds application in the synthesis of other biologically active molecules. For instance, its involvement in the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]pyridine derivatives has been documented, showing its versatility in creating complex heterocyclic compounds (Zaleska, 1987).
Safety and Hazards
The safety information available indicates that “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is classified under GHS07, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety and hazard information .
特性
IUPAC Name |
morpholin-4-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDBIPXDVKCFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078163-18-4 | |
| Record name | Methanone, 4-morpholinyl-4-thiazolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
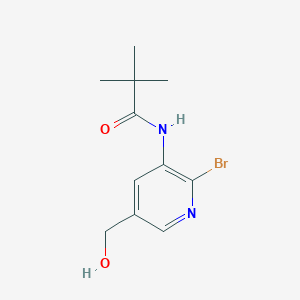

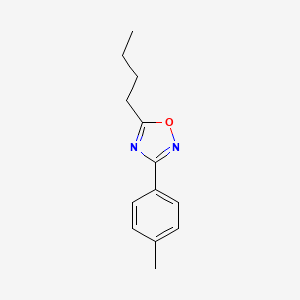
![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)
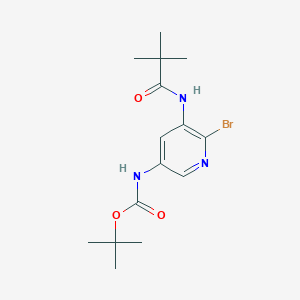
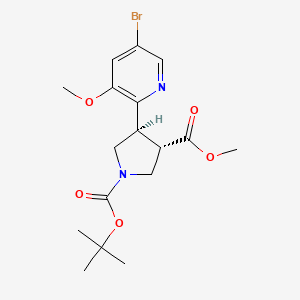
![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)

